![molecular formula C20H18N4O2S2 B2564762 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 946328-37-6](/img/structure/B2564762.png)

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

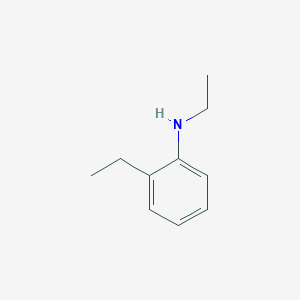

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, an oxadiazole ring, and multiple sulfanyl groups. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone and oxadiazole rings and the introduction of the sulfanyl groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely make the structure fairly rigid, and the sulfanyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfanyl groups could potentially be oxidized, and the rings could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively soluble in water, and the presence of multiple rings could increase its boiling and melting points .Applications De Recherche Scientifique

Synthesis and Characterization

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a compound that belongs to the quinazoline family, characterized by a broad spectrum of biological activities. A study by Desai et al. (2007) discussed the synthesis and characterization of new quinazolines as potential antimicrobial agents. These compounds, including variants similar to the one , were evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating significant antimicrobial potential Desai, N., Shihora, P. N., & Moradia, D. (2007). Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents. ChemInform, 38.

Antimicrobial Properties

Further research into the quinazoline derivatives has shown promising results in the field of antimicrobial resistance. For instance, Ahmed et al. (2007) synthesized new quinazolin-4-one containing oxadiazolin-5-thione moieties, which were evaluated for their antibacterial activity. The study found that some of the synthesized compounds showed encouraging antibacterial activity, suggesting potential applications in combating bacterial infections Ahmed, A. H., Abd-Alla, M., & El-zohry, M. (2007). Synthesis and antibacterial activity of some quinazolin containing oxadiazolin‐5‐thione moieties. Journal of Chemical Technology & Biotechnology, 43(1), 63-70.

Bioactive Molecule Development

Patel et al. (2009) explored the synthesis of bioactive molecules containing quinazoline derivatives for biological and pharmacological screening. These compounds were tested for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the versatility of quinazoline derivatives in drug development and the potential of compounds like this compound in therapeutic applications Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009). Synthesis of bioactive molecule fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. International Journal of Chemical Sciences, 7(3), 1361-1378.

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) conducted a study on the synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to this compound. These derivatives were evaluated for their in vitro antituberculosis and cytotoxicity studies, highlighting the potential of these compounds in the treatment of tuberculosis and their safety profile in terms of cytotoxic effects Chitra, S., Paul, N., Muthusubramanian, S., Manisankar, P., Yogeeswari, P., & Sriram, D. (2011). Synthesis and in vitro antituberculosis and cytotoxicity studies of some 3-heteroarylthioquinoline derivatives. European Journal of Medicinal Chemistry, 46(10), 4897-4903.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-26-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZSBCYRZWZCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2564681.png)

![N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2564686.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2564689.png)

![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2564695.png)

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![(5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B2564699.png)

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2564700.png)

![N'-(3,4-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2564701.png)